2-Benzyl-3-hydroxypropyl acetate

Overview

Description

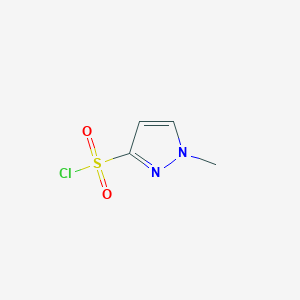

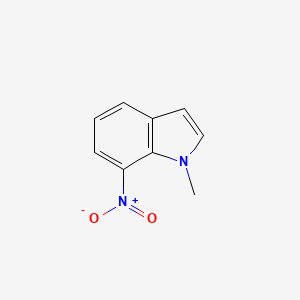

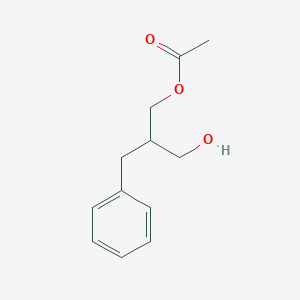

2-Benzyl-3-hydroxypropyl acetate is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is an intermediate in the synthesis of Retorphan, a powerful and selective inhibitor of neprilysin .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . It is an ester, which means it contains a carbonyl group adjacent to an ether group .Scientific Research Applications

Hydrophobic Interaction Chromatography

A study by Schmuck, Nowlan, and Gooding (1986) explored the retentive properties of hydrophobic interaction chromatography packings, including Hydroxypropyl, Methyl, Propyl, Butyl, Pentyl, and Benzyl, with different mobile phases. This research is significant for understanding the separation mechanisms in chromatography and the role of various ligand arms, including benzyl groups, in protein retention (Schmuck, M., Nowlan, M., & Gooding, K., 1986).

Organic Synthesis and Catalysis

Yadav and Surve (2013) investigated the regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate using various solid acid catalysts. This compound has wide applications in the production of various epoxy resins and reactive polymers used for coating metals, leather, paper, and wood. The study highlighted the efficacy of certain catalysts in this process (Yadav, G., & Surve, P. S., 2013).

Chemical Synthesis and Carbohydrate Chemistry

Lee and Perlin (1984) conducted a study on the acid-catalyzed solvolysis of methyl 3,5,6-tri-O-benzyl-2-O-(2-hydroxypropyl)-α-D-glucofuranoside. The study delves into the intricate chemical processes involved in solvolysis and the formation of various diastereomeric pairs, contributing to our understanding of carbohydrate chemistry and synthetic methods (Lee, D.‐S., & Perlin, A., 1984).

Pharmaceutical Applications

Kischel et al. (2007) demonstrated the efficient benzylation of 1,3-dicarbonyl compounds using benzylic alcohols, including the synthesis of pharmaceutically interesting compounds like Phenprocoumon. This study provides insights into novel synthetic routes for pharmaceutical compounds (Kischel, J., Mertins, K., Michalik, D., Zapf, A., & Beller, M., 2007).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Benzyl-3-hydroxypropyl acetate may also interact with various cellular targets.

Mode of Action

It is known to be an intermediate in the synthesis of retorphan , a powerful and selective inhibitor of neprilysin . Neprilysin is an enzyme that degrades certain peptides in the brain, and inhibiting this enzyme can have therapeutic effects .

Biochemical Pathways

It is known that the compound is involved in the synthesis of retorphan , which suggests it may play a role in the biochemical pathways related to neprilysin inhibition .

Result of Action

As an intermediate in the synthesis of retorphan , it may contribute to the therapeutic effects of this drug, which include the inhibition of neprilysin .

properties

IUPAC Name |

(2-benzyl-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFARAUSMBSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)

![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)